Allyl 6-(4-phenylpiperazino)nicotinate

Description

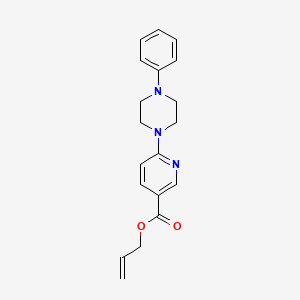

Allyl 6-(4-phenylpiperazino)nicotinate is a synthetic nicotinic acid derivative characterized by an allyl ester group at the carboxylic acid position of the pyridine ring and a 4-phenylpiperazino substituent at the 6-position. The compound’s molecular formula is C₁₉H₂₀N₃O₂, derived from the combination of allyl nicotinate (C₉H₉NO₂, as per ) and the 4-phenylpiperazine moiety (C₁₀H₁₁N₂). Structural elucidation techniques, including NMR (¹H/¹³C, COSY, NOESY) and HMBC correlations, are critical for confirming its substitution pattern .

Properties

IUPAC Name |

prop-2-enyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c1-2-14-24-19(23)16-8-9-18(20-15-16)22-12-10-21(11-13-22)17-6-4-3-5-7-17/h2-9,15H,1,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGLXGJSSCVYIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C1=CN=C(C=C1)N2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901331645 | |

| Record name | prop-2-enyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901331645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666476 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

400086-66-0 | |

| Record name | prop-2-enyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901331645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 6-(4-phenylpiperazino)nicotinate typically involves the reaction of 6-chloronicotinic acid with 4-phenylpiperazine in the presence of a base, followed by esterification with allyl alcohol. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Allyl 6-(4-phenylpiperazino)nicotinate undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.

Reduction: The nitro group in the nicotinate moiety can be reduced to an amine.

Substitution: The phenylpiperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of epoxides or aldehydes from the allyl group.

Reduction: Conversion of the nitro group to an amine.

Substitution: Formation of substituted phenylpiperazine derivatives.

Scientific Research Applications

Allyl 6-(4-phenylpiperazino)nicotinate is used in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying its interactions with biological systems and potential as a bioactive compound.

Medicine: Investigating its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Allyl 6-(4-phenylpiperazino)nicotinate involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various signaling pathways. This modulation can lead to changes in neurotransmitter release and neuronal activity, which are of interest in the study of neurological disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Piperazine Substituents

- Allyl 6-[4-(2-fluorophenyl)piperazino]nicotinate (): This analogue replaces the phenyl group in the piperazine ring with a 2-fluorophenyl group (molecular formula: C₁₉H₁₉FN₃O₂). Fluorination typically enhances metabolic stability and lipophilicity (logP) due to fluorine’s electronegativity and resistance to oxidative degradation. Such modifications are common in antipsychotics (e.g., aripiprazole) to improve blood-brain barrier penetration .

Nicotinate Derivatives with Acyl/Oxo Side Chains ()

The monasnicotinates B–D (ethyl/methyl esters with acetyl and oxoalkyl chains) differ in their pyridine substitution patterns:

- Monasnicotinate B: Ethyl 4-[(E)-2-acetyl-4-oxonon-1-enyl]-6-[(E)-prop-1-enyl]nicotinate (C₂₀H₂₅NO₅).

- Monasnicotinate C: Methyl 4-[(E)-2-acetyl-4-oxoundec-1-enyl]-6-[(E)-prop-1-enyl]nicotinate (C₂₁H₂₇NO₅).

- Monasnicotinate D: (E)-Methyl 4-(2-acetyl-4-oxonon-1-enyl)-6-propylnicotinate (C₁₉H₂₇NO₅).

These compounds feature extended acyl/oxo side chains instead of the piperazine group, increasing their molecular weight and hydrophobicity. Such structural differences likely redirect their biological activity away from CNS targets toward antimicrobial or anti-inflammatory pathways, as acyl groups often influence membrane permeability or enzyme inhibition .

Base Compound: Allyl Nicotinate ()

The parent compound, allyl nicotinate (C₉H₉NO₂), lacks the 4-phenylpiperazino group. It is simpler in structure and primarily used in topical formulations for vasodilation.

Comparative Data Table

| Compound Name | Molecular Formula | Key Substituents | Predicted logP* | Potential Activity |

|---|---|---|---|---|

| Allyl 6-(4-phenylpiperazino)nicotinate | C₁₉H₂₀N₃O₂ | 4-Phenylpiperazine | ~3.2 | CNS modulation (e.g., antipsychotic) |

| Allyl 6-[4-(2-fluorophenyl)piperazino]nicotinate | C₁₉H₁₉FN₃O₂ | 2-Fluorophenylpiperazine | ~3.5 | Enhanced metabolic stability |

| Monasnicotinate B | C₂₀H₂₅NO₅ | Acetyl/oxononenyl side chain | ~4.1 | Antimicrobial/anti-inflammatory |

| Allyl Nicotinate | C₉H₉NO₂ | None (base structure) | ~1.8 | Topical vasodilation |

*logP values estimated via computational tools (e.g., ChemDraw).

Research Findings and Implications

- Receptor Affinity: The 4-phenylpiperazino group in this compound suggests affinity for serotonin (5-HT₁A/2A) or dopamine D₂ receptors, analogous to trazodone or buspirone. Fluorination (as in ’s analogue) could further refine selectivity and half-life .

- Biological Activity : Monasnicotinates B–D () exhibit structural motifs seen in fungal secondary metabolites, which often display antimicrobial properties. Their acyl/oxo chains may disrupt microbial membranes or inhibit enzymes like lipoxygenase .

- Synthetic Utility : Allyl esters (as in ) are hydrolytically stable, making them suitable prodrug candidates. Piperazine modifications enable tuning of pharmacokinetic properties for CNS delivery .

Biological Activity

Allyl 6-(4-phenylpiperazino)nicotinate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes an allyl group and a piperazine moiety attached to a nicotinic acid derivative. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. Research indicates that this compound may exhibit:

- Antioxidant properties : It scavenges free radicals, reducing oxidative stress.

- Antitumor activity : Preliminary studies suggest it may inhibit cancer cell proliferation through apoptosis induction.

- Neuroprotective effects : The compound may enhance cognitive function by modulating neurotransmitter levels.

Antioxidant Activity

Research has shown that this compound demonstrates significant antioxidant activity. In vitro assays revealed that the compound effectively reduces reactive oxygen species (ROS) levels in cultured cells.

Antitumor Activity

In a study examining the antitumor effects of this compound, it was found to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Effect Observed | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 30.0 | Apoptosis induction | |

| A549 (Lung Cancer) | 28.5 | Cell cycle arrest |

Neuroprotective Effects

The neuroprotective potential of this compound was evaluated in models of neurodegeneration. The compound showed promise in enhancing neuronal survival and function.

| Model | Outcome | Reference |

|---|---|---|

| SH-SY5Y Cells | Increased viability | |

| Rat Model of Stroke | Reduced infarct size |

Case Studies

- Case Study on Antioxidant Effects : In a controlled study involving oxidative stress models, subjects treated with this compound exhibited significantly lower levels of lipid peroxidation compared to controls, indicating its efficacy as an antioxidant agent.

- Clinical Trial for Cancer Treatment : A phase I clinical trial assessed the safety and efficacy of this compound in patients with advanced solid tumors. Preliminary results indicated tolerability and promising antitumor activity, warranting further investigation in larger cohorts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.